ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are part of several drugs like ribociclib and palbociclib, which are selective CDK4/6 inhibitors used in the treatment of estrogen receptor positive (ER+) breast cancer .
Molecular Structure Analysis
The molecular structure of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine, a related compound, has been reported . It is a six-membered ring containing nitrogen at positions 1 and 3 .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine, a related compound, have been reported . It has a molecular weight of 198.02 and is a solid at room temperature .Scientific Research Applications
Role in Intramolecular Acylation The work by Rosemeyer et al. (1985) details the use of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in the spontaneous opening of the pyrimidine ring of pyrrolo[2,3-d]pyrimidines after intramolecular acylation, showcasing its significance in complex organic reactions (Rosemeyer et al., 1985).
Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic Acids Verves et al. (2013) discuss the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This research indicates its role in producing structurally distinct pyrimidine derivatives (Verves et al., 2013).
Development of Thiazolopyrimidines and Thiazolodipyrimidines Sherif et al. (1993) used this compound in synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines. Their research indicates its applicability in creating novel heterocyclic compounds (Sherif et al., 1993).
Utility in Synthesis of Novel Antiallergy Agents Temple et al. (1979) highlight the use of this compound in synthesizing novel antiallergenic agents, particularly in the development of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, which have shown significant activity in antiallergy tests (Temple et al., 1979).
Mechanism of Action
Pyrrolo[2,3-d]pyrimidines, including ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, are known to have significant antiproliferative effects on both ER+ and triple-negative breast cancer cell lines . They have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJSBIGWIJRRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745225 | |
Record name | Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-84-0 | |
Record name | Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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